molecular formula C17H10ClN3OS B288937 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B288937
M. Wt: 339.8 g/mol
InChI Key: MITQMLCEPJLPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as CBP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBP is a highly potent and selective inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.

Mechanism of Action

1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde acts as a selective inhibitor of the enzyme by binding to its active site and preventing its activity. This leads to a decrease in the production of certain cellular components, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have antimicrobial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is its high potency and selectivity, which makes it a promising candidate for the development of new drugs. However, 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is also highly reactive and can be difficult to handle in the laboratory. Its potential toxicity and limited solubility in aqueous solutions can also pose challenges for its use in experiments.

Future Directions

There are several future directions for research on 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. One potential avenue is the development of new drugs based on the structure of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Another area of interest is the investigation of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's potential applications in the treatment of bacterial infections. Further studies are also needed to better understand 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's mechanism of action and its potential toxicity.

Synthesis Methods

1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multistep process. The first step involves the condensation of 2-aminothiophenol with chloroacetyl chloride to form 6-chloro-1,3-benzothiazol-2-yl)acetyl chloride. This intermediate is then reacted with phenylhydrazine to yield 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme, which plays a crucial role in the development of certain types of cancer. 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has also been found to have antimicrobial activity against a range of bacterial strains.

properties

Molecular Formula

C17H10ClN3OS

Molecular Weight

339.8 g/mol

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H10ClN3OS/c18-13-6-7-14-15(8-13)23-17(19-14)21-9-12(10-22)16(20-21)11-4-2-1-3-5-11/h1-10H

InChI Key

MITQMLCEPJLPEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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